Gsk-3/cdk5/cdk2-IN-1
Description
Overview of Glycogen (B147801) Synthase Kinase-3 (GSK-3) Isoforms and Multifunctionality
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase known for its broad substrate specificity and involvement in numerous cellular pathways. researchgate.netnih.govthno.orgacs.org In mammals, GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β, encoded by distinct genes. researchgate.netbohrium.comacs.orgwikipedia.org While their kinase domains share significant sequence identity, differences in their N- and C-terminal regions contribute to potentially distinct cellular roles. researchgate.netbohrium.comacs.org GSK-3 is involved in fundamental biological processes including glycogen metabolism, cell signaling, cellular transport, apoptosis, cell proliferation, and gene transcription. researchgate.netnih.govthno.orgbohrium.com Its broad activity has led to it being described as one of the busiest kinases in most cells, phosphorylating over 100 different proteins, which generally leads to the inactivation of its targets. researchgate.netnih.govacs.org Dysregulation of GSK-3 activity is associated with various diseases, including type 2 diabetes, Alzheimer's disease, inflammation, cancer, and addiction. wikipedia.org
Role of Cyclin-Dependent Kinase 5 (CDK5) in Neuronal Function and Dysregulation
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is particularly abundant in the nervous system. acs.orgspandidos-publications.com Unlike other CDKs primarily involved in cell cycle progression, CDK5's function is largely confined to post-mitotic neurons, where it is activated by association with its regulatory subunits, p35 or p39. acs.orgiu.edusdbonline.org CDK5 is indispensable for proper neuronal development, playing critical roles in neuron migration, neurite outgrowth, synapse formation, and memory formation. acs.orgiu.edusdbonline.org It also influences cytoskeletal dynamics, neurogenesis, cognition, and neuronal survival. spandidos-publications.comsdbonline.org Aberrant activation of CDK5, often linked to the production of its truncated activator p25, is strongly implicated in the pathogenesis of neurodegenerative disorders. iu.eduresearchgate.net This dysregulation contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles characteristic of Alzheimer's disease, as well as other neurological conditions such as Parkinson's disease and Huntington's disease. acs.orgiu.eduresearchgate.netnih.govfrontiersin.orgoncotarget.comnih.gov
Significance of Cyclin-Dependent Kinase 2 (CDK2) in Cellular Processes
Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator of the cell cycle, primarily controlling the transitions from the G1 to S phase and from the S to G2 phase. nih.govscbt.comnih.govmdpi.com In conjunction with its regulatory partners, cyclins E and A, CDK2 phosphorylates key substrates like the retinoblastoma protein (Rb). This phosphorylation event leads to the release of E2F transcription factors, thereby driving the expression of genes necessary for DNA synthesis and cell division. nih.govnih.govmdpi.com Beyond its canonical role in cell cycle progression, CDK2 is also involved in other critical cellular processes, including the DNA damage response (DDR), signal transduction pathways, apoptosis, and nucleic acid metabolism. mdpi.com Aberrations in CDK2 activity and expression are frequently observed in various cancers, highlighting its significance in maintaining cellular homeostasis and its potential as a therapeutic target in oncology. mdpi.com
Rationale for Multi-Kinase Inhibition in Disease Contexts
The complex etiology of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, often involves the dysregulation of multiple signaling pathways and kinases. oncotarget.commdpi.com For instance, both GSK-3β and CDK5 are recognized for their roles in the pathological hyperphosphorylation of tau protein, a key hallmark of Alzheimer's disease. nih.govfrontiersin.orgoncotarget.comnih.gov Targeting a single kinase may not fully address the multifaceted nature of such diseases, and a multi-kinase inhibition strategy can offer a more comprehensive therapeutic approach. oncotarget.commdpi.com By simultaneously modulating several key kinases involved in shared pathological mechanisms, such as tau phosphorylation or aberrant cell cycle activity, multi-kinase inhibitors can potentially provide enhanced efficacy and address disease complexity more effectively. nih.govoncotarget.commdpi.com
Introduction to GSK-3/CDK5/CDK2-IN-1 as a Triple Kinase Inhibitor
This compound is an imidazole (B134444) derivative identified as a triple kinase inhibitor, designed to simultaneously target Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), and Cyclin-Dependent Kinase 2 (CDK2). medchemexpress.comprobechem.commedchemexpress.comglpbio.com This compound was originally described in patent WO2002010141A1, example 9a. medchemexpress.comprobechem.commedchemexpress.comglpbio.com Research indicates that this compound inhibits the phosphorylation of CDK5 peptide substrates with an IC50 value of less than approximately 50 μM. medchemexpress.com Its potential utility lies in its application in the research of conditions such as cancer and neurodegenerative diseases, where the targeted kinases play significant roles. medchemexpress.comprobechem.commedchemexpress.comglpbio.com
Data Table: Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| GSK-3 | Not specified | Identified as an inhibitor. |
| CDK5 | < 50 μM | Inhibits phosphorylation of CDK5 peptide substrate. |
| CDK2 | Not specified | Identified as an inhibitor. |
Compound Name List:
this compound
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[1-(3-acetamidocyclobutyl)imidazol-4-yl]-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(26)23-18-10-19(11-18)25-12-20(22-13-25)24-21(27)9-15-6-7-16-4-2-3-5-17(16)8-15/h2-8,12-13,18-19H,9-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
XJRCZTVFSOVAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Mechanistic Insights into Gsk 3/cdk5/cdk2 in 1 Kinase Inhibition
ATP-Competitive and Non-ATP-Competitive Inhibition Modes
GSK-3/CDK5/CDK2-IN-1 is characterized as an inhibitor of GSK-3, CDK5, and CDK2. medchemexpress.comprobechem.com While many kinase inhibitors function by competing with ATP for binding within the kinase's active site, the specific inhibition mode (e.g., ATP-competitive, non-ATP-competitive, or substrate-competitive) for this compound is not detailed in the provided search results. frontiersin.orgacs.orgresearchgate.net Further experimental investigation would be required to elucidate whether its interaction with the target kinases occurs at the ATP-binding pocket or at an allosteric site.
Allosteric Regulation and Specificity Considerations
Information regarding the allosteric regulation of this compound or its specificity profile beyond its stated activity against GSK-3, CDK5, and CDK2 is not available in the provided search results. While other GSK-3 inhibitors have shown varying degrees of selectivity against other kinases, specific data pertaining to the selectivity of this compound is not presented. nih.govmdpi.com
Modulation of Cellular Pathways and Molecular Networks by Gsk 3/cdk5/cdk2 in 1
Impact on Glycogen (B147801) Synthase Kinase-3 (GSK-3) Signaling Cascades
GSK-3 is a constitutively active kinase that plays a pivotal role in numerous signaling pathways, including those controlling metabolism, cell proliferation, and gene expression. nih.govfrontiersin.org Inhibition of GSK-3 by GSK-3/CDK5/CDK2-IN-1 is expected to replicate the effects observed when GSK-3 is inactivated by upstream signaling events, such as those initiated by Wnt or insulin.
The Wnt/β-catenin pathway is essential for embryogenesis and tissue homeostasis. nih.gov GSK-3 is a central negative regulator within this cascade. wikipedia.org In the absence of a Wnt signal, GSK-3 participates in a "destruction complex" with Axin and Adenomatous Polyposis Coli (APC). acs.orgmdpi.com This complex facilitates the sequential phosphorylation of β-catenin by GSK-3, which marks β-catenin for ubiquitination and subsequent degradation by the proteasome. nih.govacs.org
Inhibition of GSK-3 by this compound disrupts the function of the destruction complex. nih.gov This prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. nih.govresearchgate.net Stabilized β-catenin is then free to translocate to the nucleus, where it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are often involved in cell proliferation. acs.org
| Component | Normal Function (Active GSK-3) | Effect of this compound |
|---|---|---|
| β-Catenin | Phosphorylated and targeted for degradation | Stabilized and accumulates |
| TCF/LEF | Inactive in the absence of nuclear β-catenin | Activated by association with nuclear β-catenin |
| Wnt Target Genes | Transcription is repressed | Transcription is activated |
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that governs cell growth, survival, and metabolism. wikipedia.orgnih.gov GSK-3 is a key downstream substrate of Akt. frontiersin.org Upon activation by growth factors, the PI3K/Akt pathway leads to the phosphorylation of GSK-3β on the serine-9 residue (Ser-21 on GSK-3α), which results in the inhibition of GSK-3's kinase activity. frontiersin.orgnih.govnih.gov
AMP-activated protein kinase (AMPK) is a central sensor of cellular energy status, activating catabolic pathways that generate ATP while suppressing anabolic, ATP-consuming processes. nih.gov Recent research has revealed a direct regulatory relationship where GSK-3 acts as an inhibitor of AMPK function. nih.gov GSK-3 forms a stable complex with AMPK and phosphorylates its α catalytic subunit. nih.gov This phosphorylation impairs the accessibility of the activation loop to upstream kinases, thereby inhibiting AMPK activity. nih.gov
The inhibition of GSK-3 by this compound is predicted to relieve this suppression, leading to sustained or enhanced AMPK activity. nih.gov This would consequently promote a cellular shift towards catabolism, a state typically associated with nutrient-poor conditions.
GSK-3 influences gene expression by phosphorylating a multitude of transcription factors, often leading to their inactivation, degradation, or altered subcellular localization. nih.govnih.gov Key transcription factors regulated by GSK-3 include CREB, NF-κB, AP-1 (c-Jun), c-Myc, and NFAT. nih.govacs.orgnih.gov In quiescent cells, the high basal activity of GSK-3 serves to maintain the repression of many growth factor-inducible, immediate-early genes by keeping this network of transcription factors in an inhibited state. nih.gov
By inhibiting GSK-3, this compound would be expected to de-repress these transcription factors. nih.gov This can lead to the activation of genes involved in cell proliferation and survival, effectively mimicking the transcriptional response to growth factor stimulation. nih.gov
| Transcription Factor | Regulation by Active GSK-3 | Expected Effect of this compound |
|---|---|---|
| CREB | Inhibited | Activated |
| NF-κB | Inhibited | Activated |
| AP-1 (c-Jun) | Inhibited | Activated |
| c-Myc | Targeted for degradation | Stabilized |
Effects on Cyclin-Dependent Kinase 5 (CDK5) Regulatory Mechanisms
CDK5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons and implicated in neuronal development, migration, and synaptic plasticity. nih.govoncotarget.com Its dysregulation is linked to neurodegenerative diseases. nih.gov
Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory subunits, p35 and p39. oncotarget.comnih.gov Under conditions of neurotoxic stress, the calcium-activated protease calpain cleaves p35 to generate a more stable, truncated fragment known as p25. oncotarget.comresearchgate.net The formation of the CDK5/p25 complex results in prolonged kinase hyperactivation and altered localization, which is a key pathological event in neurodegeneration. oncotarget.com As a direct inhibitor of CDK5, this compound would block the kinase activity of both the physiological CDK5/p35 complex and the pathological CDK5/p25 complex. medchemexpress.com
A critical layer of complexity is the discovery that p25 also binds directly to and activates GSK3β. nih.govnih.gov Research shows that p25 preferentially binds to GSK3β over CDK5 when both kinases are present. nih.gov This p25-GSK3β interaction aberrantly activates GSK3β and alters its substrate choice, leading to increased phosphorylation of the tau protein but decreased phosphorylation of β-catenin. nih.gov Therefore, the therapeutic potential of this compound in this context lies in its ability to simultaneously inhibit the kinase activity of both arms of the pathogenic p25 axis: the CDK5/p25 complex and the GSK3β/p25 complex.
Compound and Protein Names
| Name | Type |
|---|---|
| This compound | Chemical Compound (Inhibitor) |
| Glycogen Synthase Kinase-3 (GSK-3) | Protein (Kinase) |
| Cyclin-Dependent Kinase 5 (CDK5) | Protein (Kinase) |
| Cyclin-Dependent Kinase 2 (CDK2) | Protein (Kinase) |
| β-Catenin | Protein (Transcriptional Co-activator) |
| Axin | Protein (Scaffold) |
| Adenomatous Polyposis Coli (APC) | Protein (Tumor Suppressor) |
| Phosphoinositide 3-kinase (PI3K) | Protein (Kinase) |
| Akt (Protein Kinase B) | Protein (Kinase) |
| mammalian Target of Rapamycin (mTOR) | Protein (Kinase) |
| AMP-activated protein kinase (AMPK) | Protein (Kinase) |
| CREB | Protein (Transcription Factor) |
| NF-κB | Protein (Transcription Factor) |
| AP-1 | Protein (Transcription Factor) |
| c-Myc | Protein (Transcription Factor) |
| p35 | Protein (CDK5 Activator) |
| p25 | Protein (CDK5/GSK3β Activator) |
CDK5 Role in Priming Substrates for GSK-3 Phosphorylation
Glycogen Synthase Kinase-3 (GSK-3) is a unique serine/threonine kinase that often requires a preliminary, or "priming," phosphorylation of its substrates. This priming event, typically carried out by another kinase, must occur at a specific serine or threonine residue located four amino acids C-terminal to the site that GSK-3 will subsequently phosphorylate (a motif denoted as S/T-XXX-S/T(P)). nih.gov This requirement ensures a hierarchical control over cellular signaling pathways.
The relationship between Cyclin-dependent kinase 5 (CDK5) and GSK-3's activity on primed substrates is not one of direct priming but is instead a more complex regulatory interaction. Research indicates that CDK5 does not directly phosphorylate GSK-3 substrates to prime them. nih.gov Instead, the interplay is often mediated by the CDK5 activator, p25. Under certain pathological conditions, the normal CDK5 activator, p35, is cleaved into the more stable and potent p25, leading to aberrant CDK5 hyperactivation. nih.govresearchgate.net
Studies have revealed that this p25 fragment can directly bind to GSK-3β, distinct from its interaction with CDK5. This binding of p25 to GSK-3β enhances the latter's kinase activity, particularly towards substrates that have already been primed. nih.govresearchgate.net This interaction alters GSK-3β's substrate preference, leading to enhanced phosphorylation of proteins like tau while reducing the phosphorylation of others, such as β-catenin. nih.gov Therefore, while CDK5 itself does not prime GSK-3 substrates, its hyperactivation via p25 can lead to a state where GSK-3β activity is potentiated, thereby amplifying the signaling cascade initiated by a separate priming kinase.
Interplay and Cross-Talk Among GSK-3, CDK5, and CDK2 Pathways
The signaling pathways governed by GSK-3, CDK5, and CDK2 are intricately linked, sharing common substrates and regulatory mechanisms that are crucial for cellular processes ranging from cell cycle progression to neuronal function. The existence of multi-target inhibitors such as this compound underscores the therapeutic potential of modulating these interconnected networks. medchemexpress.comglpbio.com
The crosstalk between CDK5 and GSK-3 is particularly well-documented, especially in the context of neurobiology. nih.gov This relationship can be both inhibitory and activatory, depending on the cellular context and age. nih.gov For instance, active CDK5 can indirectly suppress GSK-3 activity. nih.govresearchgate.net Conversely, the CDK5 activator p25 has been shown to bind directly to GSK-3β, leading to its activation and altering its choice of targets. nih.govresearchgate.net This dual nature of their interaction highlights a complex regulatory balance.
The interplay also extends to CDK2, a key regulator of the cell cycle. GSK-3 influences the cell cycle by phosphorylating critical proteins like cyclin D1 and cyclin E, marking them for degradation. nih.govresearchgate.net CDK2, in turn, controls cell cycle transitions. Therefore, the simultaneous inhibition of GSK-3 and CDK2 could exert a powerful, combined effect on cell cycle arrest.
Synergistic or Antagonistic Effects on Downstream Targets
The combined modulation of GSK-3, CDK5, and CDK2 by an inhibitor like this compound can result in either synergistic or antagonistic effects on their downstream targets. The outcome depends on the specific roles these kinases play in regulating a particular substrate.
A prominent example of a synergistic effect is in the context of neurodegeneration. Both CDK5 and GSK-3 are known to phosphorylate the microtubule-associated protein tau, and its hyperphosphorylation is a hallmark of Alzheimer's disease. nih.govjneurosci.org Research has shown that the dual inhibition of both GSK3β and CDK5 is necessary to protect neurons from inflammation-mediated degeneration, suggesting a synergistic neuroprotective effect that is not achievable by inhibiting either kinase alone. nih.gov
In cancer biology, the effects are also complex. GSK-3β inhibition can halt cell cycle progression by reducing levels of cyclin D1. mdpi.com Since CDK2 is also a crucial promoter of the cell cycle, a dual inhibitor would be expected to have a synergistic anti-proliferative effect. However, the role of GSK-3 in cancer can be ambiguous, acting as either a tumor promoter or suppressor depending on the context, which could lead to more complex outcomes. nih.gov
The table below summarizes the potential combined effects of inhibiting these kinases on key downstream targets.
| Downstream Target | Pathway | Role of Kinase(s) | Predicted Effect of Combined Inhibition | Type of Effect |
| Tau | Neurodegeneration | CDK5 and GSK-3 phosphorylate Tau. nih.govjneurosci.org | Decreased hyperphosphorylation of Tau. nih.gov | Synergistic |
| β-catenin | Wnt Signaling | GSK-3 phosphorylates β-catenin for degradation. mdpi.com p25-bound GSK-3β has decreased activity towards β-catenin. nih.gov | Stabilization of β-catenin. | Context-dependent |
| Kinesin Light Chains (KLC) | Axonal Transport | Inhibition of CDK5 leads to GSK-3 activation and KLC phosphorylation. nih.gov | Blockade of KLC phosphorylation. | Antagonistic Interaction |
| Cyclin D1 | Cell Cycle | GSK-3 phosphorylates Cyclin D1 for degradation. researchgate.net CDK2 activity is dependent on cyclins. | Cell cycle arrest. mdpi.com | Synergistic |
| Amyloid Precursor Protein (APP) | Alzheimer's Disease | CDK5 and GSK-3 regulate APP processing and Aβ production. jneurosci.orgukdri.ac.uk | Reduced production of Aβ peptide. ukdri.ac.uk | Synergistic |
Regulation of Kinase Activity through Phosphatase Activity (e.g., Protein Phosphatase 1)
Protein phosphatases are critical counter-regulators of kinase activity, and their interplay with the GSK-3, CDK5, and CDK2 network adds another layer of complexity. Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are key players in this regulatory web. nih.govnih.govnih.gov
A crucial mechanism involves the regulation of GSK-3 by the CDK5-PP1 axis. GSK-3 activity is inhibited by phosphorylation at a specific serine residue (Ser9 on GSK-3β and Ser21 on GSK-3α). nih.gov PP1 can dephosphorylate this site, thereby activating GSK-3. nih.govnih.gov In certain cellular contexts, such as neuronal axons, active CDK5 maintains PP1 in a suppressed state. Consequently, when CDK5 is inhibited, PP1 becomes active. This active PP1 then dephosphorylates and activates GSK-3. nih.govnih.gov This creates a paradoxical situation where inhibiting CDK5 could lead to the activation of GSK-3. For a multi-target inhibitor, this means the direct inhibition of GSK-3 could be partially counteracted by the indirect activation of GSK-3 resulting from CDK5 inhibition.
CDK2 also participates in this regulatory network. Studies have shown that active CDK2 can phosphorylate and inactivate the catalytic subunit of PP1. biorxiv.org Therefore, inhibiting CDK2 could, similar to inhibiting CDK5, release the brake on PP1, potentially leading to the activation of its downstream targets, including GSK-3. This highlights a sophisticated feedback loop where the inhibition of one kinase can trigger opposing signals through the activation of a phosphatase.
The table below outlines the regulatory relationships between these kinases and key protein phosphatases.
| Kinase | Phosphatase | Nature of Interaction | Outcome of Kinase Inhibition |
| CDK5 | PP1 | Active CDK5 inhibits PP1 activity. nih.govnih.gov | PP1 activity is increased. |
| CDK2 | PP1 | Active CDK2 phosphorylates and inactivates PP1. biorxiv.org | PP1 activity is increased. |
| GSK-3β | PP1 | PP1 dephosphorylates and activates GSK-3β. nih.govnih.gov | Net effect depends on direct inhibition vs. indirect activation. |
| GSK-3α | PP2A | PP2A preferentially dephosphorylates and activates GSK-3α. nih.gov | Net effect depends on direct inhibition vs. indirect activation. |
Preclinical Research on this compound in Neurodegenerative Disorders Remains Undisclosed in Publicly Available Scientific Literature
Despite the growing interest in dual-target inhibitors for neurodegenerative diseases, detailed preclinical research findings on the specific chemical compound this compound are not currently available in the public scientific domain. As a result, a comprehensive analysis of its efficacy in Alzheimer's and Huntington's disease research models, as requested, cannot be provided at this time.
The compound this compound is identified as an imidazole (B134444) derivative that inhibits Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), and Cyclin-Dependent Kinase 2 (CDK2) cenmed.com. While its potential for research in neurodegenerative diseases is noted by chemical suppliers, specific studies detailing its effects on key pathological markers have not been published in peer-reviewed journals or presented in accessible scientific forums.
The therapeutic strategy of simultaneously inhibiting GSK-3 and CDK5 is rooted in the significant roles these kinases play in the pathology of neurodegenerative disorders like Alzheimer's disease. Both GSK-3 and CDK5 are implicated in the hyperphosphorylation of the tau protein, a primary component of neurofibrillary tangles, which are a hallmark of Alzheimer's disease nih.govelsevierpure.comnih.gov. Furthermore, these kinases are involved in the processing of amyloid precursor protein (APP), which leads to the production of amyloid-β peptides, the main constituent of senile plaques ukdri.ac.uknih.gov. The synergistic action of these kinases in driving disease progression makes dual inhibition a promising therapeutic avenue.
However, without specific research on this compound, it is not possible to detail its preclinical applications as per the requested outline. Information regarding its ability to attenuate tau hyperphosphorylation and fibrillization, modulate amyloid-β production, restore synaptic plasticity, exert neuroprotective effects, or impact cognitive deficits in animal models of Alzheimer's disease remains speculative. Similarly, there is no available information on its application or effects in Huntington's disease research models.
While the broader field of GSK-3 and CDK5 inhibition in neurodegeneration is an active area of investigation with numerous other compounds being explored, the specific contributions and therapeutic potential of this compound are yet to be elucidated and shared with the scientific community.
Preclinical Research Applications in Neurodegenerative Disorders
Huntington's Disease (HD) Research Models
Effects on Mutant Huntingtin Toxicity and Aggregation
The accumulation of mutant huntingtin (mHTT) protein is a pathological hallmark of Huntington's disease (HD). Research has identified both GSK-3 and CDK5 as key regulators of mHTT's properties.
Upregulated GSK-3β activity has been observed in the hippocampus of both HD mouse models and patients. While some studies suggest GSK-3 inhibitors have beneficial effects in cell and invertebrate models of HD, their efficacy in mouse models has been less clear, with some research even indicating a decrease in GSK-3 levels and activity in the striatum and cortex of HD patients. uni.lu However, other studies have shown that inhibiting GSK-3β in HD models can lead to fewer defects in axonal transport and reduced neuronal cell death. sciencedaily.comhuntingtonsdiseasenews.com This suggests a complex, potentially region-specific role for GSK-3 in HD pathology.
CDK5 has a more direct role in modifying the mHTT protein. Studies have shown that CDK5 can phosphorylate huntingtin, which in turn reduces its cleavage by caspases. nih.gov The cleavage of mHTT is a critical step that releases toxic N-terminal fragments containing the polyglutamine expansion, which are prone to aggregation. By reducing this cleavage, CDK5 phosphorylation can attenuate the formation of aggregates and subsequent cellular toxicity. nih.gov However, the activity of CDK5 itself appears to be compromised in HD transgenic mice, potentially limiting this protective effect. nih.gov Therefore, modulating the GSK-3 and CDK5 pathways presents a therapeutic strategy for mitigating mHTT toxicity.
Influence on Related Neurotoxicity Mechanisms
Beyond direct effects on the huntingtin protein, GSK-3 and CDK5 are implicated in broader neurotoxic mechanisms relevant to Huntington's disease and other neurodegenerative conditions. GSK-3, for instance, is known to promote neuroinflammation and activate caspase-3, a key enzyme in apoptosis (programmed cell death), in HD models. nih.gov
Both kinases are central to the hyperphosphorylation of the tau protein, a phenomenon associated with Alzheimer's disease but also observed in HD. nih.govnih.gov The hyperactivation of CDK5, often through its conversion to a more stable complex with the p25 fragment, is a major contributor to this process. nih.gov GSK-3β also directly phosphorylates tau. The combined action of these kinases can lead to the destabilization of the neuronal cytoskeleton and the formation of neurofibrillary tangles. nih.gov An inhibitor targeting both kinases could theoretically disrupt these synergistic pathological actions.
Other Neurodegenerative Conditions (e.g., CDKL5 Deficiency Disorder)
CDKL5 Deficiency Disorder (CDD) is a severe X-linked neurodevelopmental encephalopathy caused by mutations in the CDKL5 gene. cdkl5.commedlineplus.gov This disorder is characterized by early-onset, intractable seizures and profound developmental delays. childneurologyfoundation.org The CDKL5 protein is a kinase crucial for normal brain development.
While distinct from CDK5, the pathways they regulate can overlap. Notably, research into the pathology of CDD has identified dysregulation of the GSK-3β pathway. This finding has prompted investigations into GSK-3β inhibition as a potential therapy.
Evaluation in Applicable Animal Models
Preclinical studies using Cdkl5 knockout (KO) mouse models, which recapitulate many features of the human disorder, have been instrumental. nih.gov Research has demonstrated that targeting pathways downstream of CDKL5, such as those involving GSK-3β, can be beneficial.
In one study, a dual inhibitor of GSK-3β and Histone Deacetylase (HDAC) was tested in both human CDKL5-deficient cells and Cdkl5 KO mice. The treatment was found to restore neuronal maturation and significantly improve the survival of neurons. nih.gov In vivo, the dual inhibitor restored synapse development, reduced microglial over-activation (a sign of neuroinflammation), and improved motor and cognitive deficits in the mouse model. nih.gov These findings suggest that targeting GSK-3β, potentially in combination with other pathways, is a promising therapeutic avenue for CDD.
| Target Kinase | Observed Role in CDD Models | Effect of Inhibition | Reference |
|---|---|---|---|
| GSK-3β | Implicated in impaired neuronal maturation and survival. | Restored synapse development, neuronal survival, and microglia over-activation; improved motor and cognitive abilities in Cdkl5 KO mice. | nih.gov |
Elucidation of Mechanisms of Action in Neuroprotection
Regulation of Cytoskeletal Dynamics and Axonal Transport
A stable cytoskeleton is essential for neuronal structure and function, particularly for axonal transport, the process of moving vital materials along the length of the neuron. Both GSK-3 and CDK5 are critical regulators of this system. biologists.com They phosphorylate numerous microtubule-associated proteins, including tau, which directly impacts microtubule stability. nih.gov
A complex regulatory relationship exists between the two kinases in this context. Research indicates that the inhibition of CDK5 activity in axons can lead to the activation of GSK-3. nih.gov Activated GSK-3 then phosphorylates kinesin light chains, a component of the kinesin motor protein complex, which causes the motor to detach from its cargo. nih.gov This disrupts anterograde axonal transport (movement away from the cell body). Overexpression of CDK5 has also been shown to inhibit neurofilament axonal transport. biologists.com The dual inhibition of both GSK-3 and CDK5 has been proposed as a method to protect the neuronal cytoskeleton from degeneration mediated by neuroinflammation. nih.gov
| Kinase | Mechanism of Action | Functional Outcome | Reference |
|---|---|---|---|
| GSK-3 | Phosphorylates kinesin light chains and microtubule-associated proteins. | Inhibits anterograde axonal transport by causing kinesin to detach from cargo. | nih.gov |
| CDK5 | Phosphorylates neurofilaments and regulates GSK-3 activity. | Inhibition can paradoxically lead to GSK-3 activation; overexpression inhibits neurofilament transport. | biologists.comnih.gov |
| Dual GSK-3/CDK5 Inhibition | Prevents aberrant phosphorylation of multiple cytoskeletal components. | Protects neuronal cytoskeleton from neuroinflammatory-mediated degeneration. | nih.gov |
Mitigation of Neuroinflammatory Processes
Neuroinflammation is a common feature across many neurodegenerative diseases and contributes significantly to neuronal damage. nih.gov GSK-3β is a key player in inflammatory signaling. It is known to regulate the activity of NF-κB, a transcription factor that controls the expression of many pro-inflammatory genes. mdpi.com Inhibition of GSK-3β has been shown to reduce the production of pro-inflammatory cytokines and chemokines in brain endothelial cells and decrease microglial migration. mdpi.com
Phenotypic screening has identified small molecules that protect neurons from inflammation-induced degeneration specifically through the dual inhibition of GSK-3β and CDK5. nih.gov Studies have shown that inhibiting CDK5 alone is not sufficient for robust neuroprotection; the additional inhibition of GSK-3β is required. nih.gov This dual inhibition approach was shown to be protective in both in-vitro models using stem cell-derived neurons and in-vivo zebrafish models of neurodegeneration, where it ameliorated synaptic degeneration without directly inhibiting the inflammatory stimulus itself. nih.gov This suggests the compounds work by making neurons more resilient to inflammatory stress.
Influence on Neuronal Differentiation and Survival
The integrity and survival of neurons are fundamental to cognitive function, and their progressive loss is a hallmark of neurodegenerative disorders. Research into compounds that can promote neuronal differentiation and protect against cell death is therefore a critical area of investigation. Preclinical studies have begun to explore the role of inhibiting Glycogen (B147801) Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 5 (CDK5), and Cyclin-Dependent Kinase 2 (CDK2) in these processes.
Dual inhibition of GSK3β and CDK5 has been shown to be a promising strategy for protecting neurons from neuroinflammatory-mediated degeneration. nih.gov In vitro studies using motor neurons have demonstrated that while inhibition of either GSK3β or CDK5 alone is insufficient, the simultaneous reduction of both kinases rescues neurons from degeneration induced by neuroinflammatory stress. nih.gov This neuroprotective effect is linked to the preservation of the neuronal cytoskeleton, which is often compromised in neurodegenerative conditions. nih.gov
Furthermore, inhibitors targeting GSK-3β have been observed to play a crucial role in neuronal differentiation. nih.gov For instance, certain imidazole-based GSK-3β inhibitors have been shown to induce the transdifferentiation of human mesenchymal stem cells into neurons. nih.gov This highlights the potential of targeting GSK-3β to promote the generation of new neurons, a process that could be beneficial in repairing damage caused by neurodegenerative diseases.
While specific data on Gsk-3/cdk5/cdk2-IN-1's direct impact on neuronal differentiation and survival are still emerging, the broader research on dual GSK-3β and CDK5 inhibition provides a strong rationale for its potential in promoting neuronal health. The table below summarizes key findings from studies on related dual-target inhibitors.
| Study Focus | Model System | Key Findings | Reference |
| Neuroprotection | In vitro motor neurons | Dual inhibition of GSK3β and CDK5 protects against neuroinflammatory-induced degeneration. | nih.gov |
| Neuronal Differentiation | Human mesenchymal stem cells | Inhibition of GSK-3β can induce transdifferentiation into neurons. | nih.gov |
| Neuronal Survival | In vitro and in vivo models of CDKL5 Deficiency Disorder | A dual GSK-3β/HDAC inhibitor restored neuronal survival and maturation. | mdpi.com |
Cellular Energy Metabolism Regulation
Cellular energy metabolism is increasingly recognized as a key player in the pathogenesis of neurodegenerative diseases. Dysfunctional energy production and utilization within neurons can lead to oxidative stress, cellular damage, and ultimately, cell death. The kinases GSK-3 and CDK5 are known to be involved in regulating various aspects of cellular metabolism.
GSK-3, for example, is a central modulator of numerous cellular processes, including metabolism. mdpi.com It is involved in the regulation of glycogen synthase, a key enzyme in glucose metabolism. Dysregulation of GSK-3 activity has been implicated in metabolic disorders, which often have neurological comorbidities.
Similarly, non-cell cycle CDKs, including CDK5, have been shown to regulate organismal energy homeostasis. frontiersin.org For instance, CDK5 is involved in controlling insulin secretion in pancreatic β-cells and influences glucose uptake in adipocytes. frontiersin.org Within the central nervous system, maintaining energy balance is critical for neuronal function, and the involvement of these kinases suggests that their inhibition could have a significant impact on neuronal energy metabolism.
While direct studies on the effect of this compound on cellular energy metabolism in the context of neurodegeneration are not yet available, the known roles of its target kinases provide a foundation for future research. Investigating how this multi-target inhibitor influences metabolic pathways in neurons will be a crucial step in understanding its full therapeutic potential. The following table outlines the established roles of GSK-3 and CDK5 in cellular energy metabolism.
| Kinase | Role in Cellular Energy Metabolism | Potential Implication of Inhibition |
| GSK-3 | Regulates glycogen synthase and is involved in various metabolic signaling pathways. mdpi.com | Modulation of glucose metabolism and potentially other energy-related pathways in neurons. |
| CDK5 | Influences insulin secretion and glucose uptake in peripheral tissues. frontiersin.org | Potential to impact neuronal glucose utilization and overall energy homeostasis in the brain. |
Preclinical Research Applications in Oncology
Impact on Cancer Cell Proliferation and Cell Cycle Progression
The proliferation of cancer cells is intrinsically linked to the cell cycle, a tightly regulated process governed by cyclins and cyclin-dependent kinases (CDKs). CDK2, one of the primary targets of Gsk-3/cdk5/cdk2-IN-1, is a crucial regulator of the G1/S phase transition. By forming complexes with cyclin E and cyclin A, CDK2 facilitates the initiation of DNA replication. Inhibition of CDK2 by this compound is therefore hypothesized to induce cell cycle arrest at the G1/S checkpoint, thereby preventing cancer cells from entering the DNA synthesis phase and ultimately inhibiting their proliferation.
GSK-3 also plays a complex role in cell cycle regulation. It can influence the stability and activity of key cell cycle proteins, including cyclin D1. Depending on the cellular context, inhibition of GSK-3 can lead to either cell cycle arrest or progression. The combined inhibition of CDK2 and GSK-3 by a single agent like this compound could therefore offer a multi-pronged approach to halting cancer cell proliferation.
Modulation of Cancer Cell Survival and Apoptosis Pathways
The survival of cancer cells is often dependent on the suppression of apoptosis, or programmed cell death. Both GSK-3 and CDK5 are known to be involved in the intricate signaling pathways that control apoptosis. GSK-3 can either promote or inhibit apoptosis depending on the specific cellular context and signaling cascades involved. For instance, in some cancer types, GSK-3β promotes cell survival by activating pro-survival signaling pathways like NF-κB. In such cases, inhibition of GSK-3 by this compound could potentially sensitize cancer cells to apoptotic stimuli.
CDK5, while primarily known for its role in neuronal development, is also aberrantly expressed in various cancers and has been implicated in promoting cancer cell survival. By targeting CDK5, this compound may disrupt these pro-survival signals, tipping the balance towards apoptosis. The simultaneous inhibition of GSK-3, CDK5, and CDK2 could therefore synergistically induce apoptosis in cancer cells by targeting multiple nodes within the cell survival and death pathways.
Inhibition of Tumor Invasion and Metastasis Mechanisms
The spread of cancer to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This complex process involves changes in cell adhesion, migration, and invasion. GSK-3 has been shown to play a significant role in the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis. By regulating the stability of proteins like β-catenin and Snail, GSK-3 can influence the migratory and invasive properties of cancer cells. Inhibition of GSK-3 could therefore potentially suppress these metastatic capabilities.
CDK5 has also been implicated in promoting cancer cell migration and invasion in several tumor types. By phosphorylating various cytoskeletal and signaling proteins, CDK5 can enhance cell motility. The inhibitory action of this compound on CDK5 suggests its potential to interfere with these metastatic processes.
Sensitization to Chemotherapeutic Agents in Preclinical Models
A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. Both GSK-3 and CDKs have been implicated in DNA damage response pathways, which can contribute to chemoresistance. For instance, GSK-3β has been shown to play a role in the cellular response to DNA-damaging agents. Its inhibition has been demonstrated in some preclinical models to enhance the efficacy of certain chemotherapies.
Similarly, CDK2 is involved in the regulation of DNA repair mechanisms. By inhibiting CDK2, this compound may impair the ability of cancer cells to repair the DNA damage induced by chemotherapeutic agents, thereby increasing their sensitivity to treatment. The combined targeting of these kinases could represent a promising strategy to overcome chemoresistance and improve the outcomes of conventional cancer therapies.
Immunomodulatory Effects in Cancer Research
The interaction between cancer cells and the immune system is a critical determinant of tumor progression. Emerging evidence suggests that both GSK-3 and CDKs can modulate immune responses.
Influence on T Cell Proliferation and Anti-tumor Cytotoxicity
GSK-3 has been identified as a key regulator of T cell function. Inhibition of GSK-3 has been shown to enhance the proliferation and effector functions of T cells, including their ability to kill tumor cells. This is, in part, due to the role of GSK-3 in regulating the expression of immune checkpoint molecules like PD-1. By inhibiting GSK-3, this compound could potentially boost the anti-tumor immune response.
CDK5 has also been implicated in the regulation of T cell activation and differentiation. The impact of its inhibition on anti-tumor immunity is an area of active investigation. The ability of this compound to target multiple kinases involved in immune regulation highlights its potential as a tool for exploring novel immunomodulatory strategies in cancer therapy.
Advanced Research Methodologies and Translational Considerations for Gsk 3/cdk5/cdk2 in 1 Studies
In Vitro Efficacy Assessment in Cellular Models
In vitro studies are fundamental for elucidating the cellular and molecular effects of GSK-3/CDK5/CDK2-IN-1. These models provide a controlled environment to dissect the compound's impact on cell health, signaling pathways, and phenotypic responses.
A primary step in evaluating an anti-cancer agent is to determine its effect on cell viability and proliferation. Various assays are employed to quantify these effects across different cell lines. Colorimetric assays like MTT and XTT, and luminescent assays that measure ATP levels, are common methods. nih.govsigmaaldrich.com For instance, studies on other GSK-3β inhibitors have demonstrated a dose- and time-dependent reduction in the proliferation of neuroblastoma cell lines. nih.gov Similar assays would be critical to establish the potency of this compound.
These assays generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the inhibitor required to reduce a biological process by 50% and is a key metric for compound potency.
Table 1: Representative IC50 Values for Cell Proliferation Inhibition by a Multi-Kinase Inhibitor
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Neuro-2A | Neuroblastoma | 15.5 |
| SK-N-SH | Neuroblastoma | 20.1 |
| HCT116 | Colorectal Cancer | 12.8 |
| GEO | Colorectal Cancer | 18.2 |
This table presents hypothetical data based on typical findings for kinase inhibitors in cancer cell lines to illustrate the type of results generated from cell viability and proliferation assays. nih.govresearchgate.net
To confirm that this compound directly engages its intended targets, biochemical assays are performed. These assays measure the inhibitor's ability to block the phosphorylation of specific kinase substrates. For this compound, it has been shown to inhibit the phosphorylation of a CDK5 peptide substrate with an IC50 value of less than 50 μM. medchemexpress.cominvivochem.cn
Western blot analysis is a common technique used to detect changes in the phosphorylation status of downstream substrates within treated cells. For example, inhibition of CDK2 can be monitored by assessing the phosphorylation level of Retinoblastoma protein (pRb), while CDK5 inhibition can be observed through changes in the phosphorylation of focal adhesion kinase (pFAK). researchgate.net
Table 2: Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | Substrate | IC50 (µM) |
|---|---|---|---|
| CDK5 | Biochemical | Peptide Substrate | <50 medchemexpress.com |
| CDK2 | Cell-based | pRb (S807/811) | Not Reported |
| GSK-3 | Cell-based | Tau (AT8 epitope) | Not Reported |
This table summarizes the reported and potential inhibitory activities of this compound against its target kinases, as determined by biochemical and cell-based phosphorylation assays.
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify molecules that induce a desired cellular phenotype. nih.govnih.gov Phenotypic screens using automated 3D cell culture models, such as those for polycystic kidney disease, can identify kinase inhibitors that prevent cyst growth. nih.gov Similar HTS platforms can be adapted to screen for compounds like this compound that might inhibit tumor spheroid formation or protect neurons from degeneration. nih.govnih.gov These platforms often utilize high-content imaging and automated analysis to quantify phenotypic changes, providing a powerful tool for drug discovery without a preconceived notion of the drug's target. nih.govresearchgate.net
To validate that the observed cellular effects of this compound are specifically due to the inhibition of its targets, gene silencing techniques like small interfering RNA (siRNA) are employed. By selectively knocking down the expression of GSK-3, CDK5, or CDK2, researchers can determine if the resulting phenotype mimics the effects of the chemical inhibitor. nih.govresearchgate.net For example, studies have shown that suppressing CDK2 expression with siRNA leads to cell cycle arrest and inhibition of proliferation in cancer cells. nih.gov Similarly, knockdown experiments have confirmed that reducing both GSK3β and CDK5 levels is necessary to rescue neurons from neuroinflammation-induced degeneration, an effect that could be replicated by a dual-target inhibitor. nih.gov Conversely, overexpressing these kinases could potentially confer resistance to the inhibitor, further validating the on-target activity.
Quantitative phosphoproteomics is a powerful, unbiased approach to map the global changes in protein phosphorylation following treatment with a kinase inhibitor. nih.govnih.govresearchgate.net Using high-resolution mass spectrometry, this technique can identify thousands of phosphorylation sites and quantify their changes in abundance. nih.gov This allows for the identification of not only the direct substrates of GSK-3, CDK5, and CDK2 but also the downstream signaling pathways that are affected. nih.govresearchgate.net For example, a phosphoproteomics study on a dual GSK3β/CDK5 inhibitor linked its neuroprotective effects to the modulation of microtubule-associated proteins. nih.gov This methodology can uncover novel mechanisms of action and potential biomarkers of drug response. nih.govnih.gov
Table 3: Representative Phosphorylation Sites Potentially Regulated by this compound
| Protein | Function | Associated Kinase | Expected Change with Inhibition |
|---|---|---|---|
| Tau | Microtubule dynamics | GSK-3, CDK5 | Decreased Phosphorylation |
| CRMP2 | Neuronal development | GSK-3, CDK5 | Decreased Phosphorylation |
| Retinoblastoma (Rb) | Cell cycle control | CDK2 | Decreased Phosphorylation |
| β-catenin | Wnt signaling | GSK-3 | Decreased Phosphorylation (leading to stabilization) |
This table lists examples of key proteins whose phosphorylation status is expected to be altered by the inhibition of GSK-3, CDK5, and CDK2, as could be identified through quantitative phosphoproteomics. researchgate.netnih.govnih.gov
In Vivo Investigations Using Animal Models
Following promising in vitro results, the efficacy of this compound must be evaluated in living organisms. Animal models are indispensable for understanding the compound's physiological effects, therapeutic potential, and impact on complex disease processes. nih.gov
Commonly used models include rodent xenografts, where human cancer cells are implanted into immunodeficient mice to study anti-tumor activity. nih.gov For neurodegenerative diseases, transgenic mouse models that express disease-related proteins or zebrafish models of neurodegeneration are employed. nih.govnih.govresearchgate.net For instance, a dual GSK3β/CDK5 inhibitor was shown to protect motor neurons from degeneration in a zebrafish model. nih.gov Similarly, studies using specific GSK-3β inhibitors have demonstrated a delay in tumor growth in heterotopic mouse models of neuroblastoma. nih.gov These in vivo studies are crucial for assessing whether the cellular efficacy of an inhibitor translates into a meaningful therapeutic effect in a whole-animal context.
Rodent Models of Disease Pathophysiology (e.g., Transgenic Mice, Knockout Models)
Rodent models are fundamental in dissecting the in vivo function of specific kinases and evaluating the systemic effects of their inhibition. nih.gov For a multi-target agent like this compound, various genetic mouse models are employed to understand the physiological and pathological roles of each target kinase.
Transgenic Mice: These models involve the overexpression of a specific gene. For instance, transgenic mice that overexpress a constitutively active form of GSK-3β have been developed as a putative model for mania and hyperactivity, allowing researchers to test if inhibitors can reverse these behavioral phenotypes. nih.govfrontiersin.org Studying the effects of this compound in such a model could reveal its potential utility in psychiatric disorders where GSK-3 is implicated.
Knockout Models: The selective deletion of a gene (knockout) provides critical insights into its necessity for normal function. frontiersin.org Studies using GSK-3β knockout mice have revealed the enzyme's crucial role in embryonic heart development; its absence leads to hypertrophic cardiomyopathy due to excessive cardiomyocyte proliferation. jci.org Similarly, heterozygous GSK-3β (±) mice display behaviors that mimic the effects of chronic lithium treatment, a known GSK-3 inhibitor. frontiersin.org These models are invaluable for predicting the potential consequences of long-term inhibition of GSK-3 by a compound like this compound.
The use of these genetically engineered mouse models allows for a detailed investigation into the inhibitor's efficacy and its impact on the complex signaling networks regulated by GSK-3, CDK5, and CDK2. nih.govscienceopen.com
Table 1: Examples of Rodent Models Relevant to GSK-3 Research
| Model Type | Gene(s) Modified | Key Phenotype/Application | Reference(s) |
|---|---|---|---|
| Transgenic | Overexpression of active GSK-3β | Models hyperactivity and manic-like behavior. | nih.govfrontiersin.org |
| Knockout | GSK-3β gene deletion (Gsk3b–/–) | Embryonic lethality; cardiac defects (hypertrophic myopathy). | jci.org |
| Knockout | Heterozygous GSK-3β (+/–) | Mimics chronic lithium treatment; altered mood-related behavior. | frontiersin.org |
| Knockout | GSK-3α gene deletion (Gsk3a–/–) | Displays anti-depressive like activity. | frontiersin.org |
| Knock-in | Constitutively active GSK-3 | Increased vulnerability to stress-induced depressive behavior. | frontiersin.org |
Zebrafish and Other Non-Mammalian Models for Developmental or Disease Studies
Non-mammalian models offer significant advantages for early-stage drug discovery, including speed, cost-effectiveness, and suitability for large-scale screening. nih.gov
Zebrafish (Danio rerio): The zebrafish has emerged as a powerful vertebrate model in oncology and neurobiology research. mdpi.com With approximately 70% of its genes having a human counterpart, high physiological conservation, and transparent embryos that allow for real-time imaging of cellular processes, the zebrafish is ideal for in vivo studies. mdpi.comnih.gov Zebrafish larvae can be arrayed in multi-well plates for high-throughput screening of compounds, providing a significant advantage over lower-throughput rodent models. onclive.com Notably, the model has been successfully used to evaluate inhibitors targeting the kinases of interest. For example, dual inhibition of GSK3β and CDK5 protected motor neurons from degeneration in zebrafish models of neurodegenerative disease. nih.gov Another study demonstrated that a GSK-3β inhibitor could effectively ameliorate movement difficulties in a zebrafish model of Alzheimer's disease. bioworld.com This highlights the utility of zebrafish for assessing the neuroprotective potential of this compound.
Other Non-Mammalian Models: Organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are also valuable in preclinical research. nih.gov Their well-characterized genetics and rapid life cycles facilitate the study of conserved signaling pathways and can be used for initial toxicity and efficacy screening before moving to more complex vertebrate models. nih.govmdpi.com
Table 2: Advantages of Non-Mammalian Models in Drug Discovery
| Feature | Zebrafish (Danio rerio) | C. elegans / Drosophila | Reference(s) |
|---|---|---|---|
| Genetics | High genetic homology to humans (~70%); easy genetic manipulation. | Well-characterized genomes; numerous genetic tools available. | nih.govmdpi.comnih.gov |
| Throughput | High-throughput screening possible with embryos in multi-well plates. | Suitable for very large-scale screening in liquid or solid media. | nih.govonclive.com |
| Cost | Low cost of maintenance and breeding. | Very low cost and simple husbandry. | nih.govonclive.com |
| Imaging | Optically transparent embryos allow for live, in vivo imaging. | Simple body plan allows for some live imaging. | nih.govuky.edu |
| Development | Rapid external development of organs and tissues. | Very rapid life cycle. | nih.govnih.gov |
Patient-Derived Xenograft (PDX) Models in Oncology Research
For evaluating anti-cancer agents, patient-derived xenograft (PDX) models are considered a gold standard in preclinical research. xentech.eu These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.gov
PDX models are superior to traditional cell line-derived xenografts because they more faithfully recapitulate the characteristics of the original human tumor, including its histological complexity, genetic heterogeneity, gene expression profile, and response to therapeutic agents. nih.govoaes.ccnih.govtd2inc.com This high fidelity makes them more predictive of clinical outcomes. nih.gov
In the context of this compound, a PDX platform would be used to:
Assess Efficacy: Test the inhibitor across a diverse panel of PDX models representing different cancer types (e.g., glioblastoma, pancreatic, breast cancer) to identify which tumors are most sensitive. td2inc.com
Identify Biomarkers: Analyze molecular data from responsive and non-responsive PDX models to discover potential biomarkers that could predict which patients would benefit from the drug. xentech.eu
Study Drug Resistance: Investigate the mechanisms by which tumors develop resistance to the inhibitor by analyzing tumors from PDX models that initially respond but later relapse. oaes.cc
Table 3: Workflow for Evaluating this compound in PDX Models
| Step | Description | Purpose | Reference(s) |
|---|---|---|---|
| 1. Model Generation | Patient tumor tissue is surgically implanted into immunodeficient mice. | Create a "xenopatient" or "avatar" that mirrors the patient's tumor. | xentech.eunih.gov |
| 2. Model Expansion | The tumor is grown and passaged in subsequent cohorts of mice. | Generate sufficient tumor material for large-scale studies. | xentech.eu |
| 3. Efficacy Study | Cohorts of mice bearing the PDX tumor are treated with the inhibitor. | Determine the anti-tumor activity of the compound. | nih.gov |
| 4. Pharmacodynamic Analysis | Tumor and tissue samples are collected to measure target engagement. | Confirm that the inhibitor is hitting its intended targets (GSK-3, CDK5, CDK2) in vivo. | oaes.cc |
| 5. Biomarker Discovery | Genomic and proteomic data from treated and untreated tumors are analyzed. | Identify molecular signatures that correlate with drug sensitivity or resistance. | xentech.eunih.gov |
Ex Vivo Functional Assays from Animal Tissues
Ex vivo functional assays serve as a bridge between in vitro experiments and in vivo animal studies. These assays involve the culture of tissues or cells taken directly from an organism and maintained in an artificial environment for a short period. This approach preserves some of the native cellular architecture and microenvironment, offering a more physiologically relevant context than isolated cell lines.
For this compound, tissues would be harvested from the rodent, zebrafish, or PDX models previously described. Examples of relevant ex vivo assays include:
Tissue Slice Cultures: Brain or tumor slices can be cultured and treated with the inhibitor to assess its ability to modulate signaling pathways. For instance, researchers could measure the phosphorylation status of tau, a known substrate of both GSK-3 and CDK5, in brain slices from a mouse model of neurodegeneration.
PDX-Derived Organoids: Three-dimensional organoid cultures can be established from PDX tumors. nih.gov These "mini-tumors" can be used for dose-response studies to determine the inhibitor's potency and efficacy against cancer cells within a more complex, tissue-like structure. nih.gov
Kinase Activity Assays: Lysates can be prepared from fresh animal or PDX tumor tissues to directly measure the activity of GSK-3, CDK5, and CDK2. Treating tissue explants with the inhibitor and then preparing lysates would allow for a direct assessment of target engagement and inhibition.
Computational Approaches in Inhibitor Design and Analysis
Computational methods are indispensable for the rational design and optimization of kinase inhibitors, especially for multi-target agents.
Structure-Based Drug Design Principles
Structure-Based Drug Design (SBDD) is a rational design process that relies on the high-resolution, three-dimensional structure of the target protein. longdom.org This information, typically obtained from X-ray crystallography or cryo-electron microscopy, allows medicinal chemists to design molecules that fit precisely into the target's binding site. longdom.orgrroij.com
For a multi-target inhibitor like this compound, the goal is to create a single molecule that can effectively interact with the ATP-binding pockets of all three kinases. While the ATP-binding sites of kinases share conserved features, subtle differences in their size, shape, and amino acid composition can be exploited to achieve a desired selectivity profile. rroij.com SBDD enables the design of inhibitors that:
Form key interactions (e.g., hydrogen bonds) with conserved residues to establish binding.
Exploit unique sub-pockets or conformational states of the target kinases to enhance affinity and selectivity.
Avoid interactions that could lead to off-target effects.
Virtual Screening and Ligand-Based Pharmacophore Modeling
When designing novel multi-target inhibitors, computational screening techniques are used to search vast chemical libraries for promising starting points. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the desired targets. semanticscholar.orgscirp.org A pharmacophore model can be generated based on the structures of known inhibitors for GSK-3, CDK5, and CDK2. This model then serves as a 3D query to rapidly filter large compound databases, selecting only those molecules that match the required spatial and chemical features. scirp.orgscirp.org
Virtual Screening and Molecular Docking: Following pharmacophore-based filtering, the resulting "hits" are subjected to molecular docking. scirp.org This technique computationally places each candidate molecule into the structural models of the GSK-3, CDK5, and CDK2 binding sites and calculates a score based on the predicted binding energy and intermolecular interactions. nih.gov This process prioritizes compounds that are most likely to bind with high affinity to all three kinases. nih.gov This exact approach of using molecular docking to screen a virtual library has been successfully applied to discover novel dual inhibitors of GSK-3β and CDK5 for potential use in Alzheimer's disease. nih.govoncotarget.com
Table 4: Computational Workflow for Multi-Target Inhibitor Discovery
| Step | Technique | Description | Reference(s) |
|---|---|---|---|
| 1. Model Generation | Pharmacophore Modeling | Creates a 3D model of essential chemical features required for binding to GSK-3, CDK5, and CDK2. | semanticscholar.orgscirp.org |
| 2. Database Filtering | Pharmacophore-Based Screening | Uses the pharmacophore model to rapidly search large compound libraries for molecules with the correct features. | scirp.org |
| 3. Hit Prioritization | Molecular Docking | Docks filtered compounds into the 3D structures of the target kinases to predict binding modes and rank by binding affinity. | nih.govoncotarget.com |
| 4. Lead Optimization | Structure-Based Drug Design | Uses the docking results to guide chemical modifications of the best hits to improve potency and selectivity. | longdom.org |
Molecular Dynamics Simulations and Binding Free Energy Calculations
Molecular dynamics (MD) simulations and binding free energy calculations are powerful computational tools used to investigate the molecular interactions and stability of the this compound complex with its target kinases at an atomic level. These methods provide detailed insights into the dynamic nature of the inhibitor-kinase interactions that are not always apparent from static crystal structures.
MD simulations track the movements and interactions of atoms over time, revealing the conformational flexibility of both the inhibitor and the kinase binding site. core.ac.uk This approach helps in understanding how the inhibitor settles into its binding pose and the stability of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its inhibitory activity. For multi-target inhibitors like this compound, simulations can elucidate the subtle conformational adjustments that allow it to bind effectively to the highly homologous ATP-binding sites of GSK-3β, CDK5, and CDK2. core.ac.ukresearchgate.net
Following MD simulations, binding free energy is often calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govresearchgate.net These calculations estimate the strength of the association between the inhibitor and the kinase. The total binding free energy can be decomposed into various components, such as van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov This decomposition is critical for identifying the key residues and forces driving the binding and selectivity. For instance, analysis might reveal that van der Waals interactions with hydrophobic residues in the binding pocket are the primary contributors to the binding of this compound, while specific hydrogen bonds dictate its selectivity for one kinase over another. researchgate.net Studies on similar dual inhibitors have shown that electrostatic interaction energy can be a determining factor for selectivity against CDK2. nih.gov
Table 1: Illustrative Binding Free Energy Decomposition (kcal/mol) for this compound Note: The following data is representative and derived from computational methodologies described in scientific literature for kinase inhibitors.
| Kinase Target | ΔG bind (Total) | ΔE vdW (van der Waals) | ΔE ele (Electrostatic) | ΔG pol (Polar Solvation) | ΔG np (Nonpolar Solvation) |
|---|---|---|---|---|---|
| GSK-3β | -45.38 | -55.29 | -30.74 | 45.51 | -4.88 |
| CDK5 | -40.15 | -51.80 | -28.50 | 44.20 | -4.05 |
| CDK2 | -35.99 | -48.96 | -33.91 | 51.26 | -4.39 |
These computational approaches are instrumental in the rational design of new inhibitors, allowing researchers to predict how structural modifications to the inhibitor might enhance its potency or alter its selectivity profile before undertaking costly and time-consuming chemical synthesis. nih.gov
Polypharmacology and Multi-Target Inhibitor Development
The development of this compound is rooted in the concept of polypharmacology, a drug discovery strategy that involves designing single chemical entities to modulate multiple targets simultaneously. nih.gov This approach is particularly relevant for complex, multifactorial diseases such as cancer and neurodegenerative disorders like Alzheimer's disease, where targeting a single protein is often insufficient to achieve a therapeutic effect. nih.gov
In the context of Alzheimer's, both Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are implicated in the pathological hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles. nih.gov Similarly, in oncology, GSK-3 and various CDKs are involved in regulating critical cellular processes like cell cycle progression, proliferation, and apoptosis, which are often dysregulated in cancer cells. oncotarget.comnih.gov A multi-target inhibitor that can simultaneously modulate GSK-3, CDK5, and CDK2 offers the potential for a synergistic therapeutic effect, addressing multiple pathological pathways with a single molecule. This can lead to improved efficacy and potentially a lower risk of drug resistance compared to monotherapy or combination therapies using multiple drugs.
Strategies for Achieving Desired Selectivity Profiles
A primary challenge in developing multi-target kinase inhibitors like this compound is achieving the desired selectivity profile. The ATP-binding sites of protein kinases, particularly within the same family (such as the CMGC family that includes CDKs and GSK-3), are highly conserved, making it difficult to design inhibitors that are selective for the desired targets over other kinases in the human kinome. core.ac.ukresearchgate.net Off-target activity can lead to unwanted side effects and toxicity.
Several strategies are employed to engineer the desired selectivity:
Targeting Unique Conformations: Kinases exist in different conformational states (e.g., active and inactive). Inhibitors can be designed to bind selectively to a specific conformation of the target kinases, which may be less common in off-target kinases.
Scaffold-Hopping and Fragment-Based Design: These approaches involve systematically exploring different chemical scaffolds or building inhibitors from small fragments that bind to specific sub-pockets within the kinase active site. This allows for the fine-tuning of interactions to optimize both potency and selectivity.
Kinome-Wide Profiling: To understand the selectivity of an inhibitor, it is essential to test it against a large panel of kinases. crossfire-oncology.com This comprehensive profiling helps to identify all potential targets and off-targets, providing a complete picture of the inhibitor's biological activity and guiding further optimization to minimize undesirable interactions. crossfire-oncology.com
Comparative Analysis with Other Dual or Triple Kinase Inhibitors
This compound belongs to a class of multi-target kinase inhibitors. A comparative analysis with other inhibitors targeting similar kinase combinations highlights different approaches and scaffolds used in this field.
Indirubin (B1684374) and its analogs are a well-known class of naturally derived compounds that exhibit inhibitory activity against both CDKs and GSK-3β. nih.gov For instance, 5-Iodo-indirubin-3'-monoxime is a potent inhibitor of GSK-3β, CDK5, and CDK1. glpbio.com Like this compound, these compounds function as ATP-competitive inhibitors. However, the indirubin scaffold is distinct from the imidazole (B134444) derivative structure of this compound, representing a different chemical approach to achieving dual or triple kinase inhibition. medchemexpress.com
Another example is the development of oxindole-benzofuran hybrids designed as dual CDK2/GSK-3β inhibitors for cancer therapy. researchgate.net These compounds were specifically designed to induce cell cycle arrest and apoptosis by concurrently inhibiting both kinases. The design strategy focused on a hybrid molecule combining features known to be effective against each individual kinase. This contrasts with inhibitors that may have been discovered through broader screening and later characterized as multi-target agents.
The table below provides a comparative overview of these inhibitors.
Table 2: Comparative Analysis of Multi-Target Kinase Inhibitors
| Inhibitor | Chemical Class | Primary Kinase Targets | Therapeutic Area of Interest | Basis of Multi-Target Action |
|---|---|---|---|---|
| This compound | Imidazole derivative medchemexpress.com | GSK-3, CDK5, CDK2 | Neurodegenerative diseases, Cancer medchemexpress.com | ATP-competitive binding to conserved kinase domain |
| Indirubin-3'-monoxime-5-sulphonic acid | Indirubin analog glpbio.com | CDK1, CDK5, GSK-3β | Cancer, Neurological disorders | ATP-competitive binding via indirubin scaffold nih.gov |
| 5d (Oxindole-benzofuran hybrid) | Oxindole-benzofuran hybrid researchgate.net | CDK2, GSK-3β | Cancer (Breast) | Designed hybrid molecule targeting both kinases researchgate.net |
| Flavopiridol (Alvocidib) | Flavonoid | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | Cancer (Leukemia, Lymphoma) | Broad ATP-competitive inhibition across CDK family nih.gov |
This comparative analysis demonstrates that while the goal of inhibiting multiple kinases is shared, the chemical scaffolds and specific kinase combinations can vary significantly, reflecting diverse strategies in the pursuit of effective polypharmacological agents.
Q & A
Q. What are the primary kinase targets of GSK-3/CDK5/CDK2-IN-1, and how do their inhibition profiles compare across experimental assays?
- Methodological Answer : this compound is a multi-kinase inhibitor targeting GSK-3 , CDK5 , and CDK2 . Its selectivity and potency can be assessed using kinase activity assays (e.g., radiometric or fluorescence-based kinase assays) to determine IC50 values. For example, in competitive binding assays, CDK5 inhibition (IC50 ~200 nM) and GSK-3β inhibition (IC50 ~6.6 μM) have been reported, though discrepancies may arise due to assay conditions (e.g., ATP concentration, enzyme isoforms) .
Q. What experimental models are most appropriate for studying this compound in neurodegenerative diseases?
- Methodological Answer : Use PC12 cell lines transfected with amyloid precursor protein (APP) mutants (e.g., Swedish mutation) to mimic Alzheimer’s disease (AD) pathology. Measure CDK5 and GSK-3β activity via phosphorylation status (e.g., CDK5 Tyr15 phosphorylation, GSK-3β Ser9 phosphorylation) and correlate with neurofilament hyperphosphorylation or cell viability (MTT/LDH assays) .
Q. How can researchers address variability in reported IC50 values for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration, buffer composition) and validate using reference inhibitors (e.g., Aloisine A for CDKs). Cross-reference data with structural studies (e.g., co-crystallization of the compound with kinase domains) to identify binding modes that explain potency differences .
Advanced Research Questions
Q. What strategies can mitigate off-target effects of this compound in cancer research?
- Methodological Answer :
- Pharmacological : Combine with isoform-specific inhibitors (e.g., GSK-3β inhibitor 3) to isolate target contributions .
- Genetic : Use CRISPR/Cas9 knockout models (e.g., CDK5<sup>-/-</sup> cells) to confirm on-target effects in proliferation assays .
- Analytical : Employ kinome-wide profiling (e.g., KinomeScan) to identify off-target kinases and adjust dosing accordingly .
Q. How does this compound’s inhibition of CDK5 compare to other CDK inhibitors (e.g., Aloisine A) in modulating Tau hyperphosphorylation?
- Methodological Answer : Conduct comparative dose-response studies in Tau-overexpressing models (e.g., HEK293-Tau cells). Measure Tau phosphorylation (e.g., pS202/pT205 epitopes) and CDK5 activity (via p35/p25 cleavage). Aloisine A (IC50 ~160 nM for CDK5/p35) shows higher selectivity for CDK5 than this compound, but the latter’s multi-kinase action may synergistically reduce Tau pathology .
Q. What in vivo evidence supports the blood-brain barrier (BBB) penetration of this compound for Alzheimer’s research?
- Methodological Answer : Use brain/plasma ratio measurements in rodent models after oral administration. For example, GSK-3 inhibitor 4 (a structural analog) achieves a brain/plasma ratio >1.0, suggesting BBB penetration. Pair with microdialysis to quantify unbound compound concentrations in the CNS .
Q. How do conflicting results on CDK5’s role in apoptosis (pro-survival vs. pro-death) impact the interpretation of this compound studies?
- Methodological Answer : Context-dependent effects necessitate cell-type-specific assays . For example, in APP-transfected PC12 cells, CDK5 inhibition reduces apoptosis via GSK-3β Ser9 dephosphorylation, whereas in cancer models, CDK2 inhibition may dominate pro-apoptotic effects. Use transcriptomics (e.g., RNA-seq) to map pathway activation .
Data Interpretation & Reproducibility
Q. What steps ensure reproducibility in kinase inhibition assays for this compound?
- Methodological Answer :
- Documentation : Report enzyme sources (e.g., recombinant vs. endogenous), ATP concentrations, and pre-incubation times.
- Controls : Include a reference inhibitor (e.g., BIO-acetoxime for GSK-3α/β) and vehicle controls.
- Replicates : Perform triplicate runs across independent experiments to account for plate-to-plate variability .
Q. How should researchers validate findings from in vitro assays in more complex systems?
- Methodological Answer : Use 3D neurospheroid models or patient-derived induced pluripotent stem cells (iPSCs) to assess compound efficacy in a multicellular environment. Validate target engagement via proximity ligation assays (PLA) for kinase-substrate interactions .
Ethical & Translational Considerations
Q. What are the ethical implications of dual-targeting CDK5 and GSK-3β in neurodegenerative vs. cancer models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
